molecular formula C9H10BrN3 B14211718 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-

Cat. No.: B14211718
M. Wt: 240.10 g/mol
InChI Key: CRPSMXSHDMIAEX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- typically involves the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with N,N-dimethylamine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- involves the inhibition of specific enzymes and receptors. For instance, it targets the FGFR family, which plays a crucial role in cell proliferation, differentiation, and survival. By binding to the active site of these receptors, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to reduced cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl- include other pyrrolo[2,3-b]pyridine derivatives such as:

These comparisons highlight the unique structural features and biological activities of 1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-N,N-dimethylpyrrolo[2,3-b]pyridin-1-amine

InChI

InChI=1S/C9H10BrN3/c1-12(2)13-4-3-7-5-8(10)6-11-9(7)13/h3-6H,1-2H3

InChI Key

CRPSMXSHDMIAEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C=CC2=CC(=CN=C21)Br

Origin of Product

United States

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